REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]2=[N:8][CH:9]=[C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:11](O)=[C:6]2[CH:5]=[N:4]1)[CH3:2].P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:11]1[C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:9][N:8]=[C:7]2[N:3]([CH2:1][CH3:2])[N:4]=[CH:5][C:6]=12
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Name
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1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester
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Quantity
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15 g
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Type
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reactant
|
Smiles
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C(C)N1N=CC=2C1=NC=C(C2O)C(=O)OCC
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
|
The remaining phosphorus oxychloride was removed via evaporation under reduced pressure
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Type
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CUSTOM
|
Details
|
The residual light brown solid was recrystallized from EtOH-hexane
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1C(=O)OCC)N(N=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 55.3 mmol | |
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 87% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |